

A Comparative Analysis of the Desiccant Properties of Reglone® and Saflufenacil (Heat®)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Reglone
Cat. No.:	B022050

[Get Quote](#)

A comprehensive guide for researchers and agricultural scientists on the efficacy, mode of action, and experimental evaluation of two leading crop desiccants.

This guide provides an objective comparison of the desiccant properties of **Reglone®**, with the active ingredient diquat, and **Heat®**, containing saflufenacil. The information presented is curated for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on available experimental data.

Introduction to Desiccants in Agriculture

Crop desiccation is a critical agricultural practice employed to facilitate a timely and efficient harvest. Desiccants are chemical agents that promote the rapid drying of plant tissues, leading to reduced crop and weed biomass at harvest. This practice is particularly vital for indeterminate crops that mature unevenly or in regions with short growing seasons and unpredictable weather conditions. An effective desiccant accelerates the natural drying process, improves harvesting efficiency, and can help protect crop quality.

Reglone® (Diquat) is a non-selective, contact herbicide belonging to the bipyridilium chemical class (Group 22).^{[1][2]} It is known for its rapid action, causing swift membrane damage and subsequent desiccation of green plant tissue.^[3]

Heat® (Saflufenacil) is a selective, contact and residual herbicide from the pyrimidinedione family (Group 14).^{[4][5]} It acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO),

leading to the accumulation of photodynamic compounds that cause rapid cell membrane disruption in the presence of light.[5][6]

Quantitative Performance Analysis

The following tables summarize quantitative data from various studies comparing the desiccant efficacy of **Reglone®** (diquat) and saflufenacil (Heat®) on different crops. Efficacy is typically measured as the percentage of visual desiccation or reduction in plant moisture content at specific intervals after application.

Table 1: Comparison of Desiccant Efficacy on Lentils

Desiccant Treatment	Application Rate	8 Days After Application (%) Desiccation)	12 Days After Application (%) Desiccation)	16 Days After Application (%) Desiccation)	Plant Moisture at Harvest (%)	Reference
Reglone® Ion	Optimal Timing	90	90	-	11.7	[7]
Heat® LQ + Glyphosate	Optimal Timing	-	-	85.5	10.6	[7]
Heat® LQ	Optimal Timing	-	-	85	-	[7]

Table 2: Comparison of Desiccant Efficacy on Canola Seed Moisture Content (%)

Desiccant Treatment	Seed Moisture Content (Method 1)	Seed Moisture Content (Method 2)	Reference
Control (Untreated)	10.4	11.6	[8]
Diquat	9.0	9.5	[8]
Saflufenacil	9.7	11.1	[8]
Saflufenacil + Glyphosate	9.6	10.9	[8]

Table 3: Comparison of Desiccant Efficacy on Potato Stem Desiccation (%)

Desiccant Treatment	4 Days After Treatment (DAT)	7 Days After Treatment (DAT)	14 Days After Treatment (DAT)	Reference
Diquat	80-81	88-93	99-100	[9]
Saflufenacil	<71	<80	99-100	[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of desiccant properties. Below are generalized protocols for key experiments cited in the comparison of **Reglone®** and saflufenacil.

Field Efficacy Trial for Desiccation Assessment

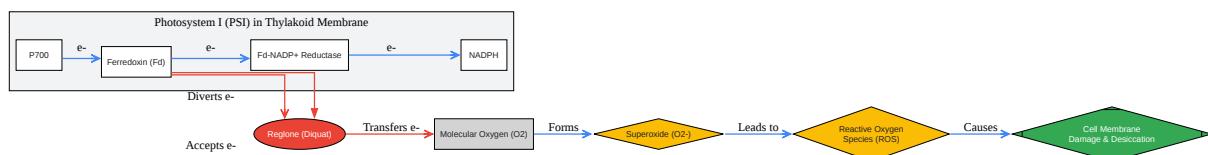
Objective: To visually assess and quantify the desiccant effect of herbicides on a target crop under field conditions.

Methodology:

- **Plot Establishment:** Establish randomized complete block design plots with a minimum of three replications for each treatment and an untreated control.

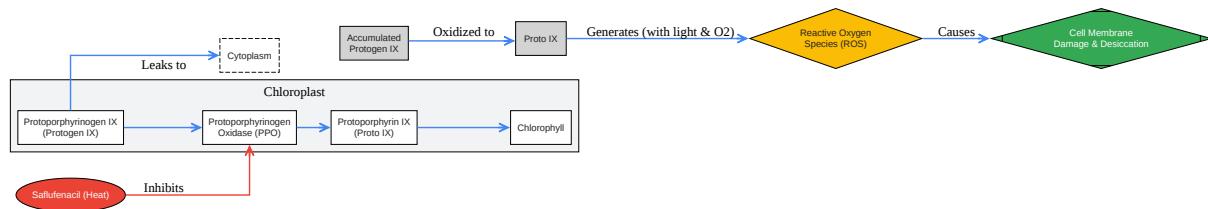
- Herbicide Application: Apply desiccants at predetermined crop physiological stages (e.g., 30% seed moisture content in pulses) using a calibrated sprayer to ensure uniform coverage. Application rates should follow manufacturer recommendations.
- Visual Assessment: Conduct visual ratings of crop desiccation at regular intervals (e.g., 3, 7, 10, and 14 days after treatment).[10] Use a standardized rating scale, such as 0% for no desiccation and 100% for complete plant death and dry-down.[7]
- Data Analysis: Analyze the visual desiccation data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Determination of Plant Moisture Content

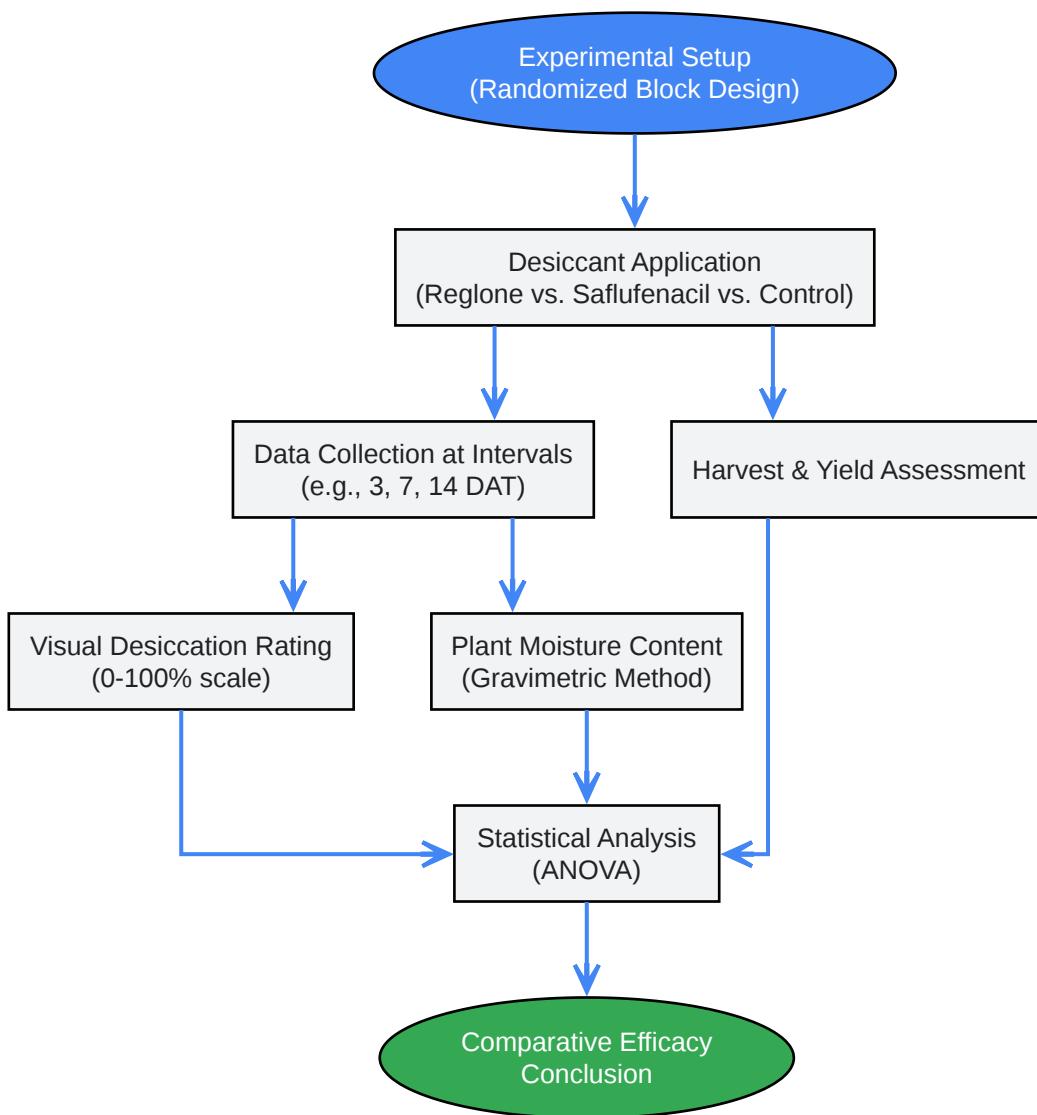

Objective: To quantitatively measure the moisture content of plant tissue following desiccant application.

Methodology:

- Sample Collection: Collect representative plant biomass samples from a defined area within each plot at specified intervals after desiccant application.[10]
- Fresh Weight Measurement: Immediately weigh the collected fresh plant material to obtain the fresh weight (FW).
- Drying: Place the plant samples in a forced-air oven at a constant temperature (e.g., 105°C ± 5°C) until a constant weight is achieved.[11] This process removes all moisture from the plant tissue.
- Dry Weight Measurement: After cooling the samples in a desiccator to room temperature, weigh the dried plant material to obtain the dry weight (DW).[11]
- Moisture Content Calculation: Calculate the percentage of moisture content using the following formula: Moisture Content (%) = [(FW - DW) / FW] * 100


Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the modes of action of **Reglone®** and saflufenacil, along with a typical experimental workflow for their comparative analysis.


[Click to download full resolution via product page](#)

Caption: Mode of Action of **Reglone®** (Diquat).

[Click to download full resolution via product page](#)

Caption: Mode of Action of **Saflufenacil (Heat®)**.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Desiccant Comparison.

Conclusion

Both **Reglone®** and saflufenacil (Heat®) are effective desiccants, but they exhibit different characteristics in terms of speed of action, application conditions, and weed control spectrum. **Reglone®** is recognized for its very rapid desiccation, making it a suitable option when a quick harvest is necessary.^{[12][13]} Saflufenacil, while also a contact herbicide, can offer the additional benefit of residual weed control and may be tank-mixed with other herbicides like glyphosate for broader spectrum activity.^[8] The choice between these two desiccants will depend on the specific crop, target weeds, environmental conditions, and the desired speed of

dry-down. The experimental protocols and data presented in this guide provide a framework for researchers to conduct further comparative studies and make informed decisions for specific agricultural applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19.6 Herbicides that Interfere with Photosystem I – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. Reglone (diquat) and Pre-Harvest Applications – Dry Bean Agronomy [drybeanagronomy.ca]
- 4. Desiccating with Reglone Vs Heat/Glyphosate in cool, wet conditions | The Combine Forum [thecombineforum.com]
- 5. peaceforageseed.ca [peaceforageseed.ca]
- 6. benchchem.com [benchchem.com]
- 7. sa241e23dba898335.jimcontent.com [sa241e23dba898335.jimcontent.com]
- 8. iharf.ca [iharf.ca]
- 9. [hort](http://hort.journals.ashs.org) [journals.ashs.org]
- 10. cropandsoil.oregonstate.edu [cropandsoil.oregonstate.edu]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. Heat and glyphosate vs Reglone in straight-cut canola | CargillAg [cargillag.ca]
- 13. syngenta.ca [syngenta.ca]
- To cite this document: BenchChem. [A Comparative Analysis of the Desiccant Properties of Reglone® and Saflufenacil (Heat®)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022050#a-comparative-analysis-of-the-desiccant-properties-of-reglone-and-saflufenacil-heat>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com